Cas no 1900-53-4 (Ergost-5-en-3-ol,acetate, (3b,24R)- (9CI))

Ergost-5-en-3-ol,acetate, (3b,24R)- (9CI) structure
1900-53-4 structure
Product Name:Ergost-5-en-3-ol,acetate, (3b,24R)- (9CI)
CAS No:1900-53-4
MF:C30H50O2
MW:442.716809749603
CID:118193
PubChem ID:13019955
Update Time:2025-04-18

Ergost-5-en-3-ol,acetate, (3b,24R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ergost-5-en-3-ol,acetate, (3b,24R)- (9CI)
    • 24(R)-24-methyl-5-cholesten-3β-yl acetate
    • campesterol acetate
    • 1900-53-4
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • 7PG68X5ECI
    • SCHEMBL4735279
    • Campesteryl acetate
    • Ergost-5-en-3-yl acetate #
    • UNII-7PG68X5ECI
    • Campesterol, acetate
    • Ergost-5-en-3-ol, acetate, (3beta,24R)-
    • Ergost-5-en-3-ol, 3-acetate, (3beta,24R)-
    • Ergost-5-en-3-ol, acetate, (3.beta.,24R)-
    • ERGOST-5-EN-3-OL, 3-ACETATE, (3.BETA.,24R)-
    • Q27268679
    • DTXCID101474548
    • Campesterol acetic acid
    • ((3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl) acetate
    • Inchi: 1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1
    • InChI Key: JOBAYBRAHVTSSW-NTUCOQBPSA-N
    • SMILES: O(C(C)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CC[C@@H](C)C(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 442.381
  • Monoisotopic Mass: 442.381
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.4
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • PSA: 26.30000
  • LogP: 8.20550
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.